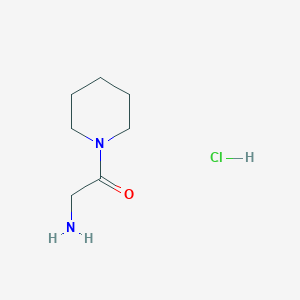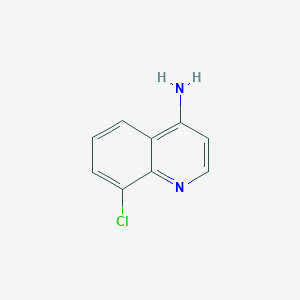
2-Hydroxy-5-nitrobenzamide
描述
2-Hydroxy-5-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an amide group (-CONH2)
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-5-nitrobenzamide involves the reaction of methyl 5-nitrosalicylate with ammonia water under nitrogen protection. The reaction is typically carried out at 50°C for 48 hours. After the reaction, the mixture is distilled under reduced pressure, and the residue is treated with hydrochloric acid and extracted with ethyl acetate. The product is then purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions: 2-Hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The amide group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products:
Reduction: 2-Amino-5-hydroxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Condensation: Schiff bases or imines.
科学研究应用
2-Hydroxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function and activity.
相似化合物的比较
2-Hydroxy-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Hydroxy-5-nitrobenzaldehyde: Contains an aldehyde group instead of an amide group.
2-Amino-5-nitrobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 2-Hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research applications .
属性
IUPAC Name |
2-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKHLOGVRDSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489369 | |
| Record name | 2-Hydroxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2912-78-9 | |
| Record name | 2-Hydroxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of hydrogen bonding in 2-hydroxy-5-nitrobenzamide?
A: this compound exhibits both intramolecular and intermolecular hydrogen bonding. [, ] An intramolecular O—H⋯O hydrogen bond forms a six-membered ring within the molecule. [] In the crystal structure, pairs of N—H⋯O hydrogen bonds link molecules together, forming inversion dimers. [] These hydrogen bonds contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. []
Q2: How does this compound affect photosynthetic electron transport?
A: this compound acts as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts. [] Its inhibitory potency (IC50 = 2.0 μmol/L) is comparable to the known PET inhibitor Diuron (IC50 = 1.9 μmol/L). [] The exact mechanism of action within the photosynthetic pathway is not fully elucidated in the provided research.
Q3: How does the structure of N-benzylsalicylamides, a class of compounds including this compound, influence their ability to inhibit photosynthetic electron transport?
A: Quantitative structure-activity relationship (QSAR) studies on a series of N-benzylsalicylamides, including this compound, have revealed key structural features influencing their PET inhibitory activity. [] Increased lipophilicity, as indicated by logP values or distributive parameters (π), correlates with enhanced inhibitory activity. [] Additionally, electron-withdrawing substituents on both the acyl and benzylamide fragments of the molecule contribute positively to the inhibitory potency. [] The electronic effects of substituents on the acyl fragment appear to have a more pronounced impact on activity than those on the benzylamide fragment. []
Q4: What computational methods have been used to study the vibrational spectrum of this compound?
A: Car-Parrinello molecular dynamics (CPMD) simulations have been employed to investigate the vibrational spectrum of this compound, particularly the O-H and N-H stretching modes sensitive to hydrogen bonding. [] This method allows for the simulation of both electronic and nuclear motions within the molecule. Researchers used various approaches to calculate the spectra, including harmonic approximation, analysis of the dipole moment function obtained from the CPMD simulation, and quantization of the proton motion in one and two dimensions. [] Two-dimensional quantization of the proton motion, applied to instantaneous snapshots of the molecular structure, provided the best qualitative agreement with experimental infrared spectra. [] This highlights the importance of considering anharmonic effects and the dynamic nature of hydrogen bonding in this system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)





![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)




